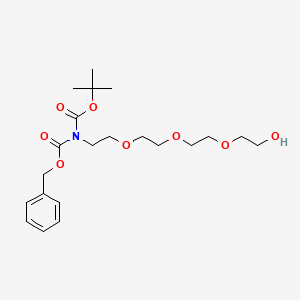

Boc,Z-AEEEE

Description

Boc,Z-AEEEE (tert-butoxycarbonyl-benzyloxycarbonyl-aminoethyl ethylene glycol ester) is a synthetic compound widely utilized in peptide chemistry and organic synthesis. It serves as a dual-protected intermediate, where the Boc (tert-butoxycarbonyl) and Z (benzyloxycarbonyl) groups shield amine functionalities during multi-step reactions . This compound is characterized by its stability under acidic and basic conditions, enabling selective deprotection during solid-phase peptide synthesis (SPPS). Its molecular structure includes an ethylene glycol spacer, which enhances solubility in polar solvents and facilitates conjugation with biomolecules .

Key physicochemical properties of Boc,Z-AEEEE include:

- Molecular Weight: ~400–450 g/mol (exact value depends on substituents).

- Solubility: Highly soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

- Stability: Stable at room temperature for >6 months when stored anhydrously.

Propriétés

IUPAC Name |

benzyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO8/c1-21(2,3)30-20(25)22(19(24)29-17-18-7-5-4-6-8-18)9-11-26-13-15-28-16-14-27-12-10-23/h4-8,23H,9-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSNLAYPZKDWIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCOCCOCCO)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “tert-Butyloxycarbonyl, Z-AEEE” typically involves the protection of the amino group using the “tert-Butyloxycarbonyl” group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group.

For the “Z” group protection, the amino acid is reacted with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane.

Industrial Production Methods

In industrial settings, the production of “tert-Butyloxycarbonyl, Z-AEEE” follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can remove the protecting groups, converting the compound back to its free amino acid form.

Substitution: The protected amino groups can participate in substitution reactions, where the protecting groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic reagents such as amines or alcohols in the presence of a base.

Major Products

The major products of these reactions include the deprotected amino acid, various substituted derivatives, and oxidized products like benzoic acid.

Applications De Recherche Scientifique

Chemistry

In chemistry, “tert-Butyloxycarbonyl, Z-AEEE” is used extensively in peptide synthesis. The protecting groups allow for selective reactions at specific sites, enabling the construction of complex peptide chains.

Biology

In biological research, the compound is used to study protein-protein interactions and enzyme-substrate relationships. The protected amino acids can be incorporated into peptides and proteins to investigate their structure and function.

Medicine

In medicine, “tert-Butyloxycarbonyl, Z-AEEE” is used in the development of peptide-based drugs. The protecting groups help in the synthesis of peptides that can act as therapeutic agents for various diseases.

Industry

In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide drugs. The protecting groups ensure the stability and purity of the peptides during the manufacturing process.

Mécanisme D'action

The mechanism of action of “tert-Butyloxycarbonyl, Z-AEEE” involves the protection of amino groups, preventing unwanted reactions during peptide synthesis. The “tert-Butyloxycarbonyl” group is stable under basic conditions but can be removed under acidic conditions, while the “Z” group is stable under acidic conditions but can be removed by catalytic hydrogenation. This orthogonal protection strategy allows for selective deprotection and functionalization of peptides.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Boc,Z-AEEEE belongs to a class of amine-protected ethylene glycol derivatives. Below, it is compared with two structurally and functionally analogous compounds: Boc-AEEA (tert-butoxycarbonyl-aminoethyl ethanolamine) and Fmoc,Z-AEEE (fluorenylmethyloxycarbonyl-benzyloxycarbonyl-aminoethyl ethyl ester).

Table 1: Comparative Analysis of Boc,Z-AEEEE and Analogues

Key Findings:

Protection Group Flexibility :

- Boc,Z-AEEEE allows orthogonal deprotection due to its Boc and Z groups, enabling sequential synthesis steps without side reactions. In contrast, Fmoc,Z-AEEE requires harsher basic conditions (e.g., piperidine) for Fmoc removal, which may destabilize acid-sensitive substrates .

- Boc-AEEA lacks dual protection, limiting its utility in complex peptide architectures .

Solubility and Compatibility: The ethylene glycol chain in Boc,Z-AEEEE enhances solubility in SPPS-compatible solvents compared to Boc-AEEA’s ethanolamine spacer, which exhibits lower polarity . Fmoc,Z-AEEE’s ethyl ester group reduces aqueous solubility but improves compatibility with organic-phase reactions .

Thermal and Chemical Stability :

- Boc,Z-AEEEE demonstrates superior thermal stability (150°C) versus Fmoc,Z-AEEE (120°C), making it suitable for high-temperature coupling reactions .

- Both Boc,Z-AEEEE and Fmoc,Z-AEEE are resistant to hydrolysis under neutral conditions, whereas Boc-AEEA degrades in prolonged aqueous environments .

Biological Safety :

- Boc,Z-AEEEE’s low acute toxicity (LD₅₀ >5000 mg/kg) aligns with industrial safety standards for peptide synthesis reagents. Fmoc,Z-AEEE shows moderate toxicity due to fluorenylmethyl byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.